4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde

CAS No.: 883531-98-4

Cat. No.: VC2617950

Molecular Formula: C12H14O2

Molecular Weight: 190.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 883531-98-4 |

|---|---|

| Molecular Formula | C12H14O2 |

| Molecular Weight | 190.24 g/mol |

| IUPAC Name | 4-methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde |

| Standard InChI | InChI=1S/C12H14O2/c1-14-12-7-6-9(8-13)10-4-2-3-5-11(10)12/h6-8H,2-5H2,1H3 |

| Standard InChI Key | ZLUFGXCLINKKNV-UHFFFAOYSA-N |

| SMILES | COC1=C2CCCCC2=C(C=C1)C=O |

| Canonical SMILES | COC1=C2CCCCC2=C(C=C1)C=O |

Introduction

Chemical Structure and Properties

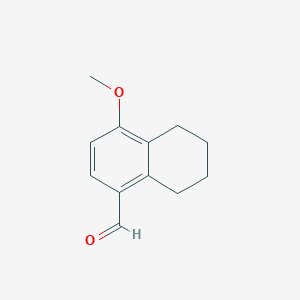

4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde features a tetrahydronaphthalene ring structure, which is a partially hydrogenated form of naphthalene, with a methoxy group (-OCH₃) at the fourth position and an aldehyde group (-CHO) at the first position. This unique arrangement of functional groups contributes to its chemical properties and potential applications in organic synthesis and medicinal chemistry.

Table 1: Physical and Chemical Properties

| Property | Value |

|---|---|

| CAS Number | 883531-98-4 |

| Molecular Formula | C₁₂H₁₄O₂ |

| Molecular Weight | 190.24 g/mol |

| IUPAC Name | 4-methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde |

| Standard InChI | InChI=1S/C12H14O2/c1-14-12-7-6-9(8-13)10-4-2-3-5-11(10)12/h6-8H,2-5H2,1H3 |

| Standard InChIKey | ZLUFGXCLINKKNV-UHFFFAOYSA-N |

| SMILES | COC1=C2CCCCC2=C(C=C1)C=O |

| PubChem Compound | 28305717 |

The compound has a unique structure that combines a partially saturated ring system with strategically positioned functional groups. The tetrahydronaphthalene core provides a semi-rigid framework, while the methoxy group introduces electron-donating properties and the aldehyde group serves as an electron-withdrawing reactive site.

Applications in Organic Synthesis

The structure of 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde makes it valuable for various applications in organic synthesis:

Building Block Applications

The compound serves as an important building block in organic synthesis due to its reactive functional groups:

-

The aldehyde group provides a reactive site for numerous transformations including:

-

Aldol condensations

-

Wittig and related olefination reactions

-

Reductions to alcohols

-

Oxidations to carboxylic acids

-

Reductive amination reactions

-

-

The methoxy group can participate in:

-

Directing effects in further substitution reactions

-

Potential deprotection to form hydroxyl derivatives

-

Cross-coupling reactions under appropriate conditions

-

The partially hydrogenated naphthalene core offers a scaffold for building more complex molecular structures with specific three-dimensional arrangements.

| Supplier | Catalog Number | Purity | Package Size Options |

|---|---|---|---|

| Vulcan Chem | VC2617950 | Not specified | Various |

| Cymit Quimica | 10-F612869 | Not specified | 1g (€393.00) |

| AChemBlock | S73484 | 97% | Various |

| Combi-Blocks | JT-9236 | 95% | 250mg, 1g |

The compound is available at different purity levels ranging from 95% to 97%, with various packaging options to meet different research needs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume